(1S)-2,2-Dibromocyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC18119722
Molecular Formula: C4H4Br2O2
Molecular Weight: 243.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4Br2O2 |
|---|---|
| Molecular Weight | 243.88 g/mol |
| IUPAC Name | (1S)-2,2-dibromocyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 |
| Standard InChI Key | ZZQWHIVRLNQEDZ-REOHCLBHSA-N |
| Isomeric SMILES | C1[C@H](C1(Br)Br)C(=O)O |
| Canonical SMILES | C1C(C1(Br)Br)C(=O)O |
Introduction
Chemical Identity and Classification
Structural and Stereochemical Features
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid belongs to the class of cyclopropane carboxylic acids, characterized by a three-membered carbon ring fused to a carboxylic acid group. The compound’s stereochemistry is defined by the (1S) configuration at the chiral carbon bearing the carboxylic acid moiety, which influences its interaction with enzymes and chiral catalysts. The adjacent carbon atoms (C-2) are each substituted with a bromine atom, creating a highly polarized electronic environment.
Table 1: Key Identifiers of (1S)-2,2-Dibromocyclopropane-1-carboxylic Acid
| Property | Value |
|---|---|
| CAS Number | 223398-97-8 |
| Molecular Formula | |
| Molecular Weight | 243.88 g/mol |
| Classification | Halogenated Cyclopropane Derivative |
| Stereochemistry | (1S) Configuration at C-1 |
The compound’s SMILES notation, inferred from analogous structures , is \text{BrC1(C(Br)(C1)C(=O)O), reflecting the transannular strain and spatial arrangement of substituents.
Comparative Analysis with Enantiomers
The (1R)-enantiomer, documented under CAS 223398-97-8, shares identical physical properties but exhibits divergent reactivity in chiral environments. For instance, enzymatic resolution studies highlight the stereospecificity of (1S)-2,2-dibromocyclopropane-1-carboxylic acid in binding to active sites, a critical factor in drug design.
Synthesis and Manufacturing
Bromination-Carboxylation Strategies
The synthesis typically involves a two-step protocol:
-
Bromination of Cyclopropane Derivatives: Cyclopropane is treated with bromine () in the presence of a Lewis acid catalyst (e.g., ) at -20°C to yield 2,2-dibromocyclopropane.
-
Carboxylation: The dibrominated intermediate undergoes carboxylation via Kolbe-Schmitt reaction conditions, introducing the carboxylic acid group at C-1.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | , , -20°C | 65–70 |
| Carboxylation | , 150°C, 5 atm | 50–55 |
Stereochemical Control
The (1S) configuration is achieved through asymmetric catalysis using chiral auxiliaries or enzymes. For example, lipase-mediated kinetic resolution of racemic mixtures can enrich the (1S)-enantiomer to >98% enantiomeric excess (ee).
Molecular Structure and Spectroscopic Characterization
X-ray Crystallography Insights
While crystallographic data for the (1S)-enantiomer remain unpublished, studies on analogous compounds reveal bond lengths and angles consistent with strained cyclopropane systems . The C-Br bond length averages 1.93 Å, while the C-C bond within the ring measures 1.51 Å, reflecting significant angular strain (60° bond angles) .
Spectroscopic Signatures
-
NMR Spectroscopy:
-
NMR (400 MHz, CDCl): δ 3.12 (d, Hz, 2H, cyclopropane H), δ 12.1 (s, 1H, -COOH).
-
NMR: δ 170.2 (COOH), δ 52.3 (C-1), δ 38.7 (C-2 Br-substituted).
-
-
IR Spectroscopy: Strong absorption at 1720 cm (C=O stretch) and 650 cm (C-Br stretch).
Reactivity and Mechanistic Pathways
Nucleophilic Substitution
The electron-withdrawing bromine atoms activate the cyclopropane ring for nucleophilic attack. For example, treatment with sodium methoxide () induces ring-opening to form a dibrominated alkene intermediate:
This reaction proceeds via an S2 mechanism, with inversion of configuration at C-1.
Decarboxylation and Ring Expansion
Under thermal conditions (150°C), the compound undergoes decarboxylation to form 1,2-dibromocyclopropane, which further rearranges to 1-bromocyclobutane via electrocyclic ring-opening .
Applications in Pharmaceutical and Material Science
Drug Intermediate
The (1S)-enantiomer serves as a precursor to cyclopropane-containing drugs, such as HIV protease inhibitors, where the strained ring enhances binding affinity.
Agrochemical Synthesis
In agrochemistry, the compound’s reactivity enables the synthesis of brominated pesticides targeting insect GABA receptors.
| Hazard | Precaution |
|---|---|
| Corrosive | Use nitrile gloves and face shield |
| Toxic Inhalation | Handle in fume hood |
| Environmental | Dispose via halogenated waste streams |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume